Ergosta-7,22-dien-3-ol

Cytotoxicity Colorectal cancer Structure-activity relationship

Ergosta-7,22-dien-3-ol (Stellasterol; 5α-ergosta-7,22-dien-3β-ol) is the definitive GC-MS biomarker for ERG3 (sterol Δ5,6-desaturase) loss-of-function mutations that accumulate in azole-resistant Candida and polyene-resistant fungal strains. Unlike generic ergosterol, this Δ7,22-diene-3β-ol—lacking the Δ5 double bond—enables precise resistance mechanism discrimination, validated C. versicolor pharmacopoeial authentication, and systematic medicinal chemistry exploration (Bcl-2 Ki=118.05 nM; CT26 IC₅₀=48.19 μM). Its superior Caco-2 cholesterol-uptake inhibition profile supports nutraceutical sterol benchmarking. Procure the authenticated standard to ensure SAR-relevant, regulatory-compliant research outcomes.

Molecular Formula C28H46O
Molecular Weight 398.7 g/mol
Cat. No. B1205141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgosta-7,22-dien-3-ol
Synonymsergosta-7,22-dien-3-ol
ergosta-7,22-dien-3-ol, (3beta,22E)-isomer
ergosta-7,22-dien-3-ol, (3beta,5alpha,6alpha,22E)-isome
Molecular FormulaC28H46O
Molecular Weight398.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/t19-,20+,21?,22?,24+,25-,26-,27-,28+/m0/s1
InChIKeyQOXPZVASXWSKKU-ICUQLCECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergosta-7,22-dien-3-ol (Stellasterol) – Sourcing Guide for a Fungal Δ7,22-Sterol with Defined Bioactivity Profile


Ergosta-7,22-dien-3-ol (CAS 2465-11-4; synonyms: 5α-ergosta-7,22-dien-3β-ol, stellasterol, 5,6-dihydroergosterol; C₂₈H₄₆O, MW 398.7) is a fungal sterol belonging to the ergostane class [1]. It is distinguished from the predominant fungal sterol ergosterol by the absence of the Δ5 double bond, carrying unsaturation only at the C7 and C22 positions. This structural feature places it as the immediate biosynthetic precursor of ergosterol—the substrate for sterol Δ5,6-desaturase (Erg3p)—and a diagnostic biomarker that accumulates in azole-resistant fungal mutants [2][3]. The compound is also a validated marker for authentication of Coriolus versicolor (Yunzhi) in quality-control and pharmacopoeial settings [4].

Why Ergosterol or Other Fungal Sterols Cannot Substitute for Ergosta-7,22-dien-3-ol in Research and Industrial Workflows


The Δ7,22-diene-3β-ol architecture—lacking the Δ5 double bond that defines ergosterol—produces a distinct molecular shape, hydrogen-bonding surface, and packing geometry within lipid bilayers and protein binding pockets [1]. Empirically, this translates into activity profiles that diverge from both the more unsaturated ergosterol and the more oxidized epidioxy/peroxide sterols. For example, in a single-study head-to-head comparison on CT26 colorectal carcinoma cells, ergosterol was 3.7-fold more potent (IC₅₀ 13.02 vs. 48.19 μM), while the 3-keto analog bearing the same Δ7,22-diene core was 38-fold more potent (IC₅₀ 1.25 μM), demonstrating that the C3-OH alongside the specific unsaturation pattern jointly determines cytotoxicity, not the sterol scaffold alone [2]. Generic substitution with ergosterol or mixed phytosterol preparations therefore obscures the structure–activity relationships (SAR) central to antifungal resistance research, membrane biophysics studies, and natural-product-based drug discovery programs.

Quantitative Differentiation Evidence for Ergosta-7,22-dien-3-ol Relative to Closest Analogs


Cytotoxicity Profile on CT26 Colorectal Carcinoma: Head-to-Head with Ergosterol and 3-Keto Analog

In a single-study head-to-head evaluation using the MTT assay on mouse colorectal carcinoma CT26 cells, ergosta-7,22-dien-3β-ol exhibited an IC₅₀ of 48.19 μmol/L. This is 3.7-fold less potent than ergosterol (IC₅₀ = 13.02 μmol/L, the same study) but 38.5-fold less potent than ergosta-7,22-dien-3-one (IC₅₀ = 1.25 μmol/L), the ketone analog that retains the identical Δ7,22-diene core [1]. The 3.7-fold differential versus ergosterol demonstrates that the Δ5 double bond significantly enhances cytotoxicity on this cell line, while the 38.5-fold differential versus the 3-keto analog underscores that the C3 hydroxyl is not merely permissive but dominantly modulates potency [1].

Cytotoxicity Colorectal cancer Structure-activity relationship

5-Lipoxygenase (5-LOX) Inhibition: Quantitative Differentiation from the Δ5,7,22-Triene Analog

Ergosta-7,22-dien-3β-ol inhibited 5-lipoxygenase (5-LOX) with an IC₅₀ of 3.57 μM, compared head-to-head with indomethacin (IC₅₀ = 1.13 μM, positive control) and its Δ5,7,22-triene congener ergosta-5,7,22-trien-3β-ol (IC₅₀ = 3.06 μM) in the same assay series [1]. The Δ7,22-diene compound was 1.17× less potent than the Δ5,7,22-triene analog, indicating that introduction of the Δ5 double bond modestly enhances 5-LOX inhibition [1]. Both sterols were substantially less potent than indomethacin (3.16× and 2.71×, respectively). In a separate Fusarium sp. study, the same compound (identified as compound 5) was tested for 5-LOX inhibition alongside new derivatives; the most active analogs achieved IC₅₀ values of 2.45–3.61 μM, consistent with the moderate potency range observed across independent isolates [2].

Anti-inflammatory 5-lipoxygenase Lipid mediator

Cholesterol Absorption Inhibition in Caco-2 Monolayers: Stellasterol Outperforms Ergosterol and Common Phytosterols

In a systematic head-to-head comparison of six phytosterols at 50 μM in Caco-2 human intestinal epithelial monolayers, stellasterol (ergosta-7,22-dien-3β-ol) produced the second-most effective inhibition of cholesterol absorption, surpassed only by ergosterol acetate. Stellasterol significantly outperformed ergosterol, β-sitosterol, stigmasterol, and campesterol [1][2]. The structure–activity analysis concluded that cholesterol-lowering activity correlates with the functional group at C-3 (ester > hydroxyl) and the double-bond configuration at C-5; specifically, ergosterol (Δ5,7,22-triene) was less effective than stellasterol (Δ7,22-diene only), indicating that saturation at C5 enhances cholesterol absorption inhibition [2].

Cholesterol-lowering Phytosterol Intestinal absorption

Bcl-2 Protein Binding Affinity: A Distinct Anti-Apoptotic Target Engagement Not Shared by Common Sterols

Stellasterol (ergosta-7,22-dien-3β-ol) binds to the Bcl-2 protein with a Ki of 118.05 nM, as determined by competitive binding assay . This affinity places it among natural products with moderate-to-high Bcl-2 engagement. Bcl-2 is a validated anti-apoptotic protein overexpressed in numerous cancers and represents a key drug target (e.g., venetoclax targets Bcl-2 at sub-nanomolar affinity). While no direct comparator sterols are reported in the same Bcl-2 assay format, the widely studied fungal sterols ergosterol and ergosterol peroxide have not been annotated with significant Bcl-2 binding activity in available primary literature [1]. The Bcl-2 Ki of 118.05 nM provides a specific molecular target hypothesis that distinguishes stellasterol from in-class sterols whose reported anti-cancer activity operates primarily through cytotoxicity or membrane perturbation.

Apoptosis Bcl-2 Cancer target

Antiviral Selectivity: Potent Anti-HSV Activity Without Antibacterial Effect – A Narrow Spectrum Distinct from Broad-Spectrum Antimicrobial Sterols

Ergosta-7,22-dien-3β-ol exhibited strong inhibitory activity against herpes simplex virus type 1 (HSV-1) when tested alongside 11 other Ganoderma-derived sterols and triterpenes [1]. Notably, the same compound showed no antimicrobial activity against Staphylococcus aureus, Escherichia coli, or Candida maltosa at 200 μg/disk in agar diffusion assays, whereas compounds such as ganoderone A and lucialdehyde B displayed broader antimicrobial profiles [1]. This narrow antiviral spectrum contrasts with 5α,8α-epidioxyergosta-6,22-dien-3β-ol, which has documented broad antibacterial activity across multiple Gram-positive and Gram-negative species with MIC values ranging from 0.003 to 2.0 mg/mL [2].

Antiviral Herpes simplex virus Selectivity

Biosynthetic Intermediate Accumulation: A Tool Compound for Sterol Δ5,6-Desaturase (Erg3p) Activity Studies and Azole Resistance Phenotyping

Ergosta-7,22-dien-3-ol is the immediate substrate of the sterol Δ5,6-desaturase enzyme (Erg3p), which introduces the Δ5 double bond to produce ergosterol. In clinical Candida albicans isolates harboring homozygous loss-of-function mutations in ERG3, ergosta-7,22-dien-3-ol accumulates to >5% of the total sterol fraction and replaces ergosterol as a major membrane sterol, conferring azole resistance and attenuated virulence in murine systemic infection models [1][2]. In Cryptococcus neoformans, the compound has been validated as the specific Erg3p substrate in the sterol biosynthetic pathway [3]. This defined biosynthetic position enables its use as a chemical probe: supplementation experiments can discriminate between Erg3-dependent and Erg3-independent phenotypes, and its accumulation serves as a diagnostic GC-MS biomarker for erg3 mutational status in antifungal susceptibility testing [1].

Ergosterol biosynthesis Antifungal resistance Erg3p

Priority Application Scenarios for Ergosta-7,22-dien-3-ol Procurement Based on Verifiable Evidence


GC-MS Reference Standard for Antifungal Resistance Diagnostics and Erg3 Phenotyping

Ergosta-7,22-dien-3-ol is the definitive GC-MS biomarker for loss-of-function mutations in ERG3 (sterol Δ5,6-desaturase), accumulating to >5% of total sterols in azole-resistant Candida albicans and in polyene-resistant fungal lines [1][2]. Clinical microbiology and antifungal drug development laboratories should use the authentic standard to calibrate sterol profiling workflows, distinguish erg3-mediated resistance from ERG11/CYP51-dependent mechanisms, and validate novel Δ5,6-desaturase inhibitor hits in Cryptococcus neoformans and Aspergillus fumigatus screening cascades [1][3].

Chemical Probe for Structure–Activity Relationship Studies on Cancer Cell Cytotoxicity and Apoptosis

The compound's defined activity on CT26 colorectal carcinoma cells (IC₅₀ = 48.19 μM) and its Bcl-2 binding affinity (Ki = 118.05 nM) provide dual anchors for medicinal chemistry exploration [4]. Academic and biopharma groups pursuing sterol-derived apoptosis modulators can use ergosta-7,22-dien-3-ol as a starting scaffold to systematically derivatize at C3 (esterification), C5 (hydroxylation/dehydrogenation), and the side chain, using the CT26 cytotoxicity assay and Bcl-2 competition binding as orthogonal readouts [4].

Defined Comparator for Intestinal Cholesterol Absorption and Phytosterol Nutraceutical Formulation Studies

In Caco-2 monolayer assays, stellasterol outperforms ergosterol, β-sitosterol, stigmasterol, and campesterol in inhibiting cholesterol absorption at 50 μM, ranking second only to ergosterol acetate [5]. Nutraceutical R&D teams developing multi-sterol formulations for cholesterol management should include stellasterol as a structurally characterized, high-performing reference compound to benchmark the contribution of C-5 saturation to intestinal sterol uptake inhibition [5].

Quality-Control Marker for Coriolus versicolor (Yunzhi) Authentication in Pharmacopoeial and Dietary Supplement Testing

Patented as an isolated and purified chemical marker for the identification of Coriolus versicolor (Yunzhi) in raw materials and finished products [6], ergosta-7,22-dien-3β-ol enables regulatory-compliant authentication workflows in quality-control laboratories serving the Traditional Chinese Medicine and dietary supplement industries. Its use as a species-specific marker distinguishes C. versicolor from morphologically similar Trametes and Ganoderma species that lack this sterol in comparable abundance [6].

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